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Abstract

AC-73, with the chemical name 3-{2-[([1,1"-biphenyl]-4-yImethyl)amino]-1-hydroxyethyl}phenol,
is a novel small-molecule inhibitor of the transmembrane glycoprotein CD147. By specifically
disrupting the dimerization of CD147, AC-73 effectively modulates downstream signaling
pathways, primarily inhibiting the ERK/STAT3 cascade and inducing autophagy. This
compound has demonstrated significant therapeutic potential in preclinical studies, exhibiting
potent anti-proliferative activity against acute myeloid leukemia (AML) cells, inhibiting the
motility and invasion of hepatocellular carcinoma (HCC) cells, and reducing intestinal fibrosis.
Its oral bioavailability and favorable in vivo tolerability underscore its promise as a candidate for
further drug development. This guide provides a comprehensive overview of the discovery,
synthesis, and biological characterization of AC-73.

Discovery and Rationale

The discovery of AC-73 stemmed from research targeting CD147, a glycoprotein that is
overexpressed in numerous cancers and is associated with tumor progression, metastasis, and
drug resistance. The crucial role of CD147 dimerization in initiating its downstream signaling
cascades identified it as an attractive therapeutic target. Researchers sought to develop a
small molecule that could specifically interfere with this dimerization process, thereby
abrogating the pathological functions of CD147. While the initial discovery and synthesis of AC-
73 are not explicitly detailed in a single "discovery" paper, a key publication by Fu et al. in
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Oncotarget (2016) first described its efficacy in hepatocellular carcinoma, and a subsequent
study by Spinello et al. in Haematologica (2019) elaborated on its effects in acute myeloid
leukemia. These studies form the basis of our current understanding of AC-73's biological
activity.

Synthesis of AC-73

A detailed, step-by-step synthesis protocol for AC-73 is not publicly available in the referenced
literature. However, based on the chemical structure, a plausible synthetic route would involve
the reaction of a phenylethanolamine derivative with a biphenylmethyl halide. The synthesis of
related 4-(2-amino-1-hydroxyethyl)phenol derivatives often involves the reduction of a
corresponding a-amino ketone precursor. The biphenylmethyl moiety can be introduced via
reductive amination or nucleophilic substitution.

General Plausible Synthetic Steps:

e Synthesis of the Phenylethanolamine Core: This can be achieved through various
established methods, potentially starting from a protected 3-hydroxyphenacyl bromide. The
bromine can be displaced with an amine, followed by reduction of the ketone to a hydroxyl

group.

o Synthesis of 4-(bromomethyl)-1,1'-biphenyl: This key intermediate can be synthesized from
4-methyl-1,1'-biphenyl via radical bromination using a reagent like N-bromosuccinimide
(NBS).

¢ Coupling Reaction: The phenylethanolamine core can then be reacted with 4-
(bromomethyl)-1,1'-biphenyl under suitable basic conditions to yield the final product, AC-73.

 Purification: The crude product would likely be purified using column chromatography, and its
identity and purity confirmed by analytical techniques such as HPLC, NMR, and mass
spectrometry.

Physicochemical and Analytical Data

Detailed analytical data for AC-73 is not extensively reported in the public domain. The
following table summarizes the expected and known properties.
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Property Data
3-{2-[([1,1'-biphenyl]-4-yImethyl)amino]-1-

IUPAC Name {2-[( phenyl]-4-y yl) ]
hydroxyethyl}phenol

Molecular Formula C21H21NO2

Molecular Weight 319.40 g/mol

Appearance Expected to be a solid

Solubility Soluble in organic solvents like DMSO
A specific protocol is not available. A reverse-
phase C18 column with a gradient of acetonitrile

HPLC Analysis and water containing a modifier like formic acid

or trifluoroacetic acid would be a suitable

starting point for method development.

Specific chemical shift data is not available.
Expected 1H NMR signals would include
aromatic protons from the phenol and biphenyl
NMR Spectroscopy rings, a methine proton adjacent to the hydroxyl
group, methylene protons of the biphenylmethyl
group, and an amine proton. 13C NMR would
show corresponding signals for the aromatic

and aliphatic carbons.

M Spect . The expected m/z for the protonated molecule
ass Spectrometr
P Y [M+H]+ would be approximately 320.16.

Biological Activity and Mechanism of Action

AC-73 exerts its biological effects primarily through the inhibition of CD147 dimerization. This
disruption leads to the downregulation of key signaling pathways and the induction of cellular
processes that are detrimental to cancer cell survival and progression.

Inhibition of ERK/STAT3 Signaling

The dimerization of CD147 is a critical step for the activation of downstream signaling
pathways, including the ERK/STAT3 cascade, which is frequently hyperactivated in cancer and
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promotes cell proliferation, survival, and invasion. By preventing CD147 dimerization, AC-73
inhibits the phosphorylation and activation of both ERK and STATS3.
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Click to download full resolution via product page

Caption: AC-73 inhibits the ERK/STAT3 signaling pathway.

Induction of Autophagy

AC-73 has been shown to induce autophagy in leukemic cells. Autophagy is a cellular process
involving the degradation of cellular components via lysosomes. While it can promote cell
survival under certain conditions, in some cancer contexts, the induction of autophagy can lead
to cell death or enhance the efficacy of chemotherapeutic agents.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of
the AC-73 Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665390#discovery-and-synthesis-of-ac-73-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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